
osilodrostat drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Osilodrostat

CAS No.: 928134-65-0

Cat. No.: S548884

Get Quote

Osilodrostat Drug Interaction Profile

Osilodrostat has a significant drug interaction potential. The table below summarizes the core quantitative

data [1] [2].

Interaction Aspect Quantitative Summary

Total Drug Interactions 597 drugs [1]

Interaction by Severity 110 major, 466 moderate, 21 minor [1]

| CYP Inhibition Potential | • CYP1A2: Moderate inhibitor (AUC increase: 133%) • CYP2C19: Moderate

inhibitor (AUC increase: 91%) • CYP2D6: Weak inhibitor (AUC increase: 48%) • CYP3A4: Weak inhibitor

(AUC increase: 50%) [2] | | Non-CYP Interactions | 4 disease interactions; 1 alcohol/food interaction [1] |

Osilodrostat is a weak to moderate inhibitor of multiple cytochrome P450 (CYP) enzymes [2]. This is

the primary mechanism for most of its pharmacokinetic drug interactions. Inhibition of these enzymes can

increase the plasma concentration of co-administered drugs that are metabolized by these pathways,

potentially raising the risk of adverse effects.
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Managing interactions involves understanding which drugs are most critical to monitor. The following table

outlines high-priority categories and recommended actions [3] [4] [5].

Interaction Category Risk / Mechanism Clinical Management Recommendations

| QTc-Prolonging Drugs (e.g., certain antibiotics, antifungals, antipsychotics) | Osilodrostat can cause QTc

prolongation. Concomitant use increases the risk of life-threatening cardiac arrhythmias [4] [5] [6]. | • Obtain

a baseline ECG and correct electrolyte imbalances before starting. Avoid combinations with known QTc-

prolonging drugs if possible. • Monitor ECGs and electrolytes during treatment [4] [6]. | | CYP2C19

Substrates (e.g., Clopidogrel) | Osilodrostat's moderate inhibition of CYP2C19 can reduce the activation of

prodrugs like clopidogrel, diminishing their efficacy [2] [5]. | • Avoid concomitant use with clopidogrel. •

Consider alternative antiplatelet therapy [5]. | | CYP3A4 Substrates (Particularly those with a narrow

therapeutic index) | Although osilodrostat is a weak CYP3A4 inhibitor, co-administration with sensitive

substrates may still increase their exposure and toxicity risk [2]. | • Monitor for increased side effects of the

co-administered drug. • Dose adjustment of the sensitive medication may be necessary. | | Other

Medications (e.g., strong CYP3A4 inhibitors/inducers) | • Inhibitors (e.g., Ketoconazole): May increase

osilodrostat exposure. • Inducers (e.g., Carbamazepine): May decrease osilodrostat efficacy [5]. | • Use

combinations with caution. • Monitor for osilodrostat-related AEs or reduced efficacy, and adjust the

osilodrostat dose as needed [5]. |

Experimental Protocol: Assessing CYP Inhibition

This methodology is based on the clinical drug interaction study (PMID: 28150177) that characterized

osilodrostat's inhibition potential [2].

1. Study Design: An open-label, fixed-sequence, two-period drug interaction study in healthy

volunteers.
2. Probe Substrate Cocktail (Modified Cooperstown Cocktail):

Caffeine (100 mg): Probe for CYP1A2 activity.
Omeprazole (20 mg): Probe for CYP2C19 activity.

Dextromethorphan (30 mg): Probe for CYP2D6 activity.
Midazolam (2 mg): Probe for CYP3A4 activity.

3. Dosing Sequence:
Period 1 (Day 1): Administer the probe drug cocktail orally.
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Washout Period: 6 days.

Period 2 (Day 8): Administer a single 50 mg dose of osilodrostat, followed by the probe drug
cocktail 30 minutes later.

4. Pharmacokinetic Sampling: Collect blood samples at pre-dose, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8,
12, 24, and 48 hours after cocktail administration in both periods.

5. Bioanalysis: Measure plasma concentrations of the probe substrates and their primary
metabolites using validated LC-MS/MS assays.

6. Data Analysis: For each probe substrate, calculate the key PK parameters (AUClast, AUCinf,
Cmax) with and without osilodrostat. The geometric mean ratio (GMR) and 90% confidence interval

(CI) of (AUClast with osilodrostat / AUClast alone) are used to determine the inhibition strength.

Metabolic Pathway and Interaction Mechanisms

The following diagram illustrates how osilodrostat affects key metabolic pathways, which is the foundation

of its drug interaction profile. The DOT script below can be rendered into a visual workflow.
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Osilodrostat Metabolic Pathways and Interactions
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A Practical FAQ for Researchers

Q1: What is the most clinically significant drug interaction risk with osilodrostat? The highest risk

comes from its combined effect of causing dose-dependent QTc prolongation and its inhibition of CYP

enzymes that metabolize other QTc-prolonging drugs. This multi-factorial risk can significantly increase the

potential for serious cardiac arrhythmias [4] [5] [6].

Q2: How does osilodrostat's enzyme inhibition potential compare to other steroidogenesis inhibitors?

Osilodrostat has a defined profile as a weak-to-moderate inhibitor of several major CYP enzymes. This is a

key differentiator. Other common agents like ketoconazole are potent CYP3A4 inhibitors, and metyrapone

can also affect steroidogenic pathways. Osilodrostat's weaker inhibition of CYP3A4 is considered an
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advantage, as this enzyme metabolizes a large percentage of prescription drugs, making complex treatment

regimens easier to manage [2] [3].

Q3: What baseline assessments are critical before initiating osilodrostat in a clinical trial subject?

Cardiac: Baseline electrocardiogram (ECG) to assess QTc interval.
Metabolic: Serum potassium and magnesium levels.

Comprehensive Medication Review: Identify all concomitant medications, especially those that
prolong QTc or are metabolized by CYP1A2, 2C19, 2D6, and 3A4 [4] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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